Dichloroethylsilane
Overview
Description
Ethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 30°F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air.
Scientific Research Applications
Surface Passivation in Single-Molecule Studies
Dichloroethylsilane and its derivatives, like dichlorodimethylsilane (DDS), have applications in surface passivation methods for single-molecule studies. A method based on DDS–Tween-20, more effective than the standard poly(ethylene glycol) surface, prevents nonspecific binding of biomolecules and does not disturb their behavior and activities. This technique is crucial for single-molecule imaging with high concentrations of labeled species in solution (Hua et al., 2014).
In Chemical Synthesis and Modification
This compound is used in the synthesis of various organosilicon compounds. It is synthesized by reacting metallic silicon, hydrogen chloride, and ethylene, with copper(I) chloride as a catalyst. This process highlights its role in silicon–carbon bond formation and shows its versatility in chemical synthesis (Okamoto et al., 2001).
Catalytic Reactivity Analysis
Research into the preparation of dichlorodimethylsilane, a key raw material for organic silicon materials, involves analyzing the catalytic reactivity of various substances. Studies using MP2/6-311++G basis sets help to understand the mechanism of the disproportionation for producing dichlorodimethylsilane, highlighting the catalytic role of this compound derivatives (Xu et al., 2017).
Surface Modification of Nanostructured Membranes
This compound derivatives, such as trichloromethylsilane, are employed in modifying the surfaces of ceramic membranes for applications in direct contact membrane distillation (DCMD). These modifications make the membranes hydrophobic, enhancing their utility in DCMD processes (Hendren et al., 2009).
Electrochemical Advanced Oxidation Processes
This compound and its derivatives play a role in electrochemical advanced oxidation processes (EAOPs). These processes are important for the degradation of persistent organic pollutants in water, with this compound derivatives sometimes forming as toxic metabolites during oxidation reactions (Oturan et al., 2008).
Safety and Hazards
Future Directions
The future of synthetic chemistry, which includes the study of compounds like Dichloroethylsilane, lies in improving selectivity, efficiency, environmental benignity, and sustainable energy . There is a need for more research in designing high-performance materials and advancing fabrication processes .
Mechanism of Action
Mode of Action
Similar compounds like dichlorodimethylsilane are known to be used as silylating agents Silylation is a process where a silicon atom is introduced into a molecule, often enhancing its stability or reactivity
Biochemical Pathways
Similar compounds like dichlorodimethylsilane are known to be involved in the synthesis of hydrophilic and hydrophobic silica nanoparticles and amides from unprotected amino acids . This suggests that Dichloroethylsilane might also influence similar biochemical pathways.
Properties
InChI |
InChI=1S/C2H5Cl2Si/c1-2-5(3)4/h2H2,1H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMKUUJQLUQKHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883751 | |
Record name | Silane, dichloroethyl- | |
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Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 30 °F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air., Colorless liquid; [Hawley] | |
Record name | ETHYLDICHLOROSILANE | |
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Record name | Ethyldichlorosilane | |
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Boiling Point |
165 °F at 760 mmHg (USCG, 1999), 75.5 °C | |
Record name | ETHYLDICHLOROSILANE | |
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Record name | Ethyldichlorosilane | |
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Flash Point |
30 °F (USCG, 1999), 30 °F (-1 °C) (Closed cup) | |
Record name | ETHYLDICHLOROSILANE | |
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Record name | Ethyldichlorosilane | |
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Density |
1.092 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.088 (25 °C/25 °C) | |
Record name | ETHYLDICHLOROSILANE | |
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Record name | Ethyldichlorosilane | |
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Vapor Density |
4.45 (Air = 1) | |
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Color/Form |
Colorless liquid | |
CAS No. |
1789-58-8 | |
Record name | ETHYLDICHLOROSILANE | |
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Record name | Ethyldichlorosilane | |
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Record name | Silane, dichloroethyl- | |
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Record name | DICHLOROETHYLSILANE | |
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Record name | Ethyldichlorosilane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing dichloroethylsilane directly from metallic silicon?
A: [] this compound can be synthesized directly through two main methods:
Q2: What is the role of the copper catalyst in the direct synthesis of this compound?
A: [] The copper catalyst plays a crucial role in both synthesis pathways:
Q3: Besides this compound, what other organochlorosilanes can be produced through direct synthesis from silicon?
A: [] The research highlights the synthesis of several other organochlorosilanes:
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